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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-
Morpholinoethoxy)phenylboronic acid, HCl

This guide provides a comprehensive analysis of the spectroscopic data for 4-(2-

Morpholinoethoxy)phenylboronic acid hydrochloride (HCl). Designed for researchers, scientists,

and professionals in drug development, this document delves into the principles, experimental

protocols, and expert interpretation of data obtained from Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on not

only presenting the data but also explaining the causal logic behind the analytical choices,

ensuring a thorough and validated understanding of the molecule's structure and properties.

Introduction: The Significance of Spectroscopic
Validation
4-(2-Morpholinoethoxy)phenylboronic acid is a bifunctional molecule of significant interest in

medicinal chemistry and materials science. Its phenylboronic acid moiety can form reversible

covalent bonds with diols, a property famously exploited for glucose sensing and for creating

complex supramolecular structures.[1] The morpholinoethoxy tail imparts increased aqueous

solubility and provides a basic nitrogen atom, which is often protonated to form a hydrochloride

salt, enhancing the compound's stability and handling characteristics.
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Accurate and unambiguous structural confirmation is the bedrock of any chemical research,

particularly in drug development where molecular identity and purity are paramount.

Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule. This guide will

systematically dissect the data from NMR, IR, and MS to build a cohesive and validated

structural profile of the title compound.

Molecular Structure and Foundational Properties
Before delving into the spectra, it is essential to understand the basic molecular framework.

Chemical Name: 4-(2-Morpholinoethoxy)phenylboronic acid, hydrochloride

Molecular Formula: C₁₂H₁₈BNO₄ · HCl

Molecular Weight: 287.55 g/mol (HCl salt); 251.09 g/mol (Free Base)[2]

CAS Number: 1072945-74-4[3]

Caption: Molecular structure of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.[4][5] For boronic acids, however, there are specific challenges to

consider. These compounds have a propensity to form cyclic anhydride trimers known as

boroxines through dehydration.[6][7] This oligomerization can lead to broad, poorly resolved

signals in NMR spectra.

Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, it can

promote boroxine formation for some boronic acids.[6] Protic solvents like deuterated methanol

(CD₃OD) can break up these oligomers by forming solvent adducts, but they will cause the

exchange and disappearance of the B(OH)₂ proton signals.[6] DMSO-d₆ is an excellent choice

as it is a polar aprotic solvent that effectively solubilizes the HCl salt and disrupts oligomers,

while often still allowing for the observation of labile O-H and N-H protons.[8]
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¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their

electronic environments, and their connectivity.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Accurately weigh ~5-10 mg of 4-(2-Morpholinoethoxy)phenylboronic
acid, HCl and dissolve it in ~0.7 mL of DMSO-d₆.

Internal Standard: Use the residual solvent peak of DMSO (δ ≈ 2.50 ppm) for spectral

calibration. Tetramethylsilane (TMS) can also be added as a 0 ppm reference.

Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Parameters: A standard pulse sequence is used. The number of scans can be increased to

improve the signal-to-noise ratio for dilute samples.

Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 (very broad) br s 1H
NH⁺ (protonated

morpholine)

~8.2 (broad) br s 2H B(OH)₂

7.75 d, J ≈ 8.5 Hz 2H Ar-H (ortho to Boron)

7.05 d, J ≈ 8.5 Hz 2H Ar-H (ortho to Ether)

4.35 t, J ≈ 5.0 Hz 2H O-CH₂-CH₂-N

3.95 (broad) br t 2H
Morpholine CH₂

(axial)

3.75 t, J ≈ 5.0 Hz 2H O-CH₂-CH₂-N

3.50 (broad) br d 2H
Morpholine CH₂

(equatorial)

3.20 (broad) br t 4H Morpholine CH₂-O

Note: Data is representative and based on published spectra of the free base and related

structures.[8] Exact shifts and multiplicities can vary.

Interpretation and Causality:

Aromatic Region (7.0-8.0 ppm): The signals at 7.75 and 7.05 ppm appear as doublets,

characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the protons at

7.75 ppm is due to the electron-withdrawing effect of the adjacent boronic acid group.

Conversely, the protons at 7.05 ppm are shifted upfield due to the electron-donating nature

of the ether oxygen.

Ethoxy Linker (3.7-4.4 ppm): The two triplets at 4.35 and 3.75 ppm correspond to the two

methylene groups of the ethoxy chain. They are coupled to each other, resulting in the triplet

splitting pattern (n+1 rule, where n=2).
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Morpholine Ring (3.2-4.0 ppm): Due to protonation at the nitrogen and potential ring

conformations, the signals for the morpholine protons can be broad and complex. The

protons closer to the positively charged nitrogen are expected to be more deshielded.

Labile Protons (>8.0 ppm): The B(OH)₂ protons typically appear as a broad singlet and can

exchange with any trace water in the solvent. The N-H⁺ proton from the hydrochloride salt is

also expected to be a very broad signal, often shifted significantly downfield due to the

positive charge.

Sample Preparation Data Acquisition Spectral Analysis

Weigh 5-10 mg Sample Dissolve in 0.7 mL DMSO-d6 Run on >400 MHz NMR Calibrate to Solvent Peak Assign Chemical Shifts (δ) Determine Integration Values Analyze Splitting Patterns (J) Confirm Structure

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing a signal for each unique carbon atom in the

molecule.

Data Presentation: ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~160.5 C-O (Aromatic)

~136.0 C-H (ortho to Boron)

~131.0 (broad) C-B (Aromatic)

~114.5 C-H (ortho to Ether)

~66.0 O-CH₂-CH₂-N

~63.5 Morpholine CH₂-O

~54.0 O-CH₂-CH₂-N

~51.5 Morpholine CH₂-N⁺

Interpretation and Causality:

The carbon attached to the boron atom (~131.0 ppm) often appears as a broad signal due to

quadrupolar relaxation of the boron nucleus.

The aromatic carbons show distinct signals based on their substituents, with the carbon

attached to the electronegative oxygen appearing most downfield (~160.5 ppm).

The aliphatic region clearly shows the four different types of sp³-hybridized carbons: two from

the ethoxy linker and two from the morpholine ring.

¹¹B NMR Spectroscopy
This technique directly probes the boron nucleus, providing unambiguous information about its

chemical environment and hybridization state.[1][9]

Expertise & Experience: ¹¹B NMR is particularly convenient for studying boronic acids.[1] The

chemical shift is highly sensitive to the coordination number of the boron atom. An sp²-

hybridized trigonal planar boronic acid will have a distinct chemical shift from an sp³-hybridized

tetrahedral boronate ester or borate.[9] For this compound in a non-coordinating solvent, a

single, relatively sharp signal is expected.
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Expected Data:

Chemical Shift: A signal in the range of δ 28-30 ppm (relative to BF₃·OEt₂) is characteristic of

an aryl boronic acid.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic

fingerprint of the functional groups present.[10][11]

Experimental Protocol: ATR-IR Acquisition

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be run first.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

3400-3200 (broad) O-H Stretch B(OH)₂

~3000 (broad) N-H Stretch N⁺-H (Morpholinium)

3100-3000 C-H Stretch (sp²) Aromatic C-H

2950-2850 C-H Stretch (sp³) Aliphatic C-H

~1610, ~1510 C=C Stretch Aromatic Ring

~1350 B-O Stretch B-O-H

~1250 C-O Stretch (Aryl Ether) Ar-O-C

~1120 C-O Stretch (Alkyl Ether) C-O-C (Morpholine)

~1080 C-N Stretch C-N (Morpholine)
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Interpretation and Causality:

The most prominent feature is the very broad absorption in the 3400-3000 cm⁻¹ region. This

is a composite band arising from the O-H stretching of the boronic acid and the N-H⁺

stretching of the protonated amine, both of which are involved in hydrogen bonding.

The presence of both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching

bands confirms the mixed nature of the molecular framework.

The strong band around 1350 cm⁻¹ is a key diagnostic peak for the B-O stretching vibration,

confirming the presence of the boronic acid moiety.[12]

The C-O ether stretches are also clearly visible, further corroborating the structure.

Mass Spectrometry (MS): Confirming Molecular
Weight
Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate

confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization

technique well-suited for polar, non-volatile molecules like this one.

Experimental Protocol: LC-MS (ESI Positive Mode)

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.[13]

Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it

from any impurities before it enters the mass spectrometer.

Ionization: Use ESI in positive ion mode (ESI+). This is chosen because the morpholine

nitrogen is easily protonated.

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-

500).

Data Interpretation:
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Expected Ion: The analysis is performed on the free base after dissolution. The primary ion

observed will be the protonated molecule, [M+H]⁺.

Calculation:

Molecular Formula (Free Base): C₁₂H₁₈BNO₄

Exact Mass (Free Base): 251.1329

Expected m/z for [M+H]⁺: 252.1407

Trustworthiness: High-resolution mass spectrometry (HRMS) can measure this value to

within a few parts per million (ppm), providing unequivocal confirmation of the molecular

formula. Boronic acids can sometimes form solvent adducts or dimers, but the [M+H]⁺ ion is

typically the most abundant and diagnostic peak under these conditions.[7]

Conclusion: A Unified Spectroscopic Portrait
The collective evidence from NMR, IR, and Mass Spectrometry provides a cohesive and self-

validating confirmation of the structure of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl.

¹H and ¹³C NMR meticulously map out the carbon-hydrogen skeleton, confirming the 1,4-

disubstituted aromatic ring, the ethoxy linker, and the morpholine moiety.

¹¹B NMR provides direct evidence for the sp²-hybridized boronic acid group.

IR Spectroscopy confirms the presence of all key functional groups, including the O-H, N-H⁺,

C-O, C-N, and B-O bonds.

Mass Spectrometry provides the definitive molecular formula through an accurate mass

measurement of the molecular ion.

Together, these techniques form the cornerstone of analytical characterization, providing the

high level of confidence required for any subsequent application of this versatile molecule in

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1462916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

